molecular formula C14H24N4O2 B2980351 tert-butyl 4-(4-amino-5-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 1795186-81-0

tert-butyl 4-(4-amino-5-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B2980351
CAS No.: 1795186-81-0
M. Wt: 280.372
InChI Key: YPDXSDWARLFFAL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-amino-5-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-amino-5-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common approach is the reaction of 4-amino-5-methyl-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The pyrazolyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

  • Substitution: Electrophilic substitution reactions can be facilitated by using strong acids like sulfuric acid (H₂SO₄).

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various substituted pyrazolyl compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: The biological activity of this compound can be explored for potential therapeutic applications. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its derivatives could be investigated for their efficacy in treating various diseases.

Industry: In the chemical industry, this compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl 4-(4-amino-5-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate exerts its effects depends on its specific derivatives and applications. For example, if used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

  • Tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate: Similar structure but lacks the methyl group on the pyrazolyl ring.

  • Tert-butyl 4-(5-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate: Similar structure but lacks the amino group on the pyrazolyl ring.

Uniqueness: The presence of both the amino and methyl groups on the pyrazolyl ring in tert-butyl 4-(4-amino-5-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate provides unique chemical and biological properties compared to its analogs. These structural features can influence its reactivity, stability, and biological activity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential for further research make it a valuable compound in the field of chemistry and beyond.

Properties

IUPAC Name

tert-butyl 4-(4-amino-5-methylpyrazol-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-10-12(15)9-16-18(10)11-5-7-17(8-6-11)13(19)20-14(2,3)4/h9,11H,5-8,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDXSDWARLFFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCN(CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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